molecular formula C13H16INO3 B3185183 Ethyl 3-iodo-4-morpholinobenzoate CAS No. 1131614-88-4

Ethyl 3-iodo-4-morpholinobenzoate

Cat. No.: B3185183
CAS No.: 1131614-88-4
M. Wt: 361.17 g/mol
InChI Key: HAEHRAFXUFJNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-iodo-4-morpholinobenzoate is a benzoate ester derivative characterized by an iodine atom at the 3-position and a morpholino group (a six-membered saturated ring containing one oxygen and one nitrogen atom) at the 4-position of the benzene ring. The iodine atom introduces significant steric and electronic effects, while the morpholino group enhances solubility and modulates electronic properties through its electron-donating nitrogen .

Properties

CAS No.

1131614-88-4

Molecular Formula

C13H16INO3

Molecular Weight

361.17 g/mol

IUPAC Name

ethyl 3-iodo-4-morpholin-4-ylbenzoate

InChI

InChI=1S/C13H16INO3/c1-2-18-13(16)10-3-4-12(11(14)9-10)15-5-7-17-8-6-15/h3-4,9H,2,5-8H2,1H3

InChI Key

HAEHRAFXUFJNFS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)I

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCOCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Amino vs. Morpholino Substituents

Ethyl 3-iodo-4-morpholinobenzoate shares structural similarities with compounds such as:

  • Ethyl 4-(butylamino)-3-iodobenzoate: Replaces the morpholino group with a linear butylamino chain. The absence of a cyclic amine reduces steric hindrance but may decrease solubility due to reduced polarity .
  • Ethyl 4-(diethylamino)-3-iodobenzoate: Features a branched diethylamino group.

Heterocyclic Substituents

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) incorporate pyridazine or isoxazole rings instead of morpholino.

Isoxazole-Containing Derivatives

The compound ethyl 3-{[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]amino}-4-morpholinobenzoate (molecular weight: 435.47 g/mol) combines morpholino and isoxazole moieties. The isoxazole ring adds rigidity and hydrogen-bonding capacity, which may improve selectivity in enzyme inhibition compared to simpler morpholino derivatives .

Physicochemical and Functional Differences

Compound Name Substituents (Position 3/4) Molecular Weight (g/mol) Key Properties
This compound Iodo / Morpholino ~349.18* High polarity, moderate steric bulk
Ethyl 4-(butylamino)-3-iodobenzoate Iodo / Butylamino ~337.21* Lower solubility, linear flexibility
I-6230 Pyridazin-3-yl phenethylamino ~393.44† Aromatic π-stacking potential
Ethyl 3-{[...]}-4-morpholinobenzoate‡ Isoxazole-carbonylamino / Morpholino 435.47 Enhanced hydrogen-bonding, rigid structure

*Calculated based on molecular formula. †From . ‡From .

Research Findings and Implications

  • Kinase Inhibition: Morpholino and pyridazine-containing derivatives (e.g., I-6230) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
  • Antifungal Activity: Ethyl acetate extracts of related benzoates (e.g., turmeric derivatives) show antifungal properties, though direct evidence for iodine/morpholino variants is lacking .

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